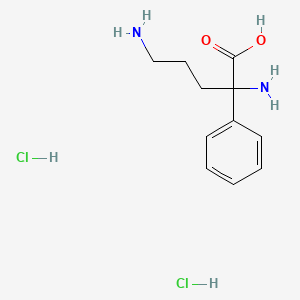
2-Phenylornithine dihydrochloride
説明
2-Phenylornithine dihydrochloride is a chemical compound that belongs to the family of amino acid analogs, which are synthetic compounds. It has a molecular formula of C11H18Cl2N2O2 and an average mass of 281.179 Da .
Synthesis Analysis
While specific synthesis methods for 2-Phenylornithine dihydrochloride were not found, there are general methods for the synthesis of similar compounds. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salt .科学的研究の応用
Use in Phenylketonuria Treatment
- Study Context : Researchers explored the efficacy of sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (6R-BH4), in reducing blood phenylalanine (Phe) concentration and increasing dietary Phe tolerance in patients with phenylketonuria (PKU) (Muntau et al., 2019).
Inhibiting Ornithine Decarboxylase
- Application in Cancer Research : A study investigated the inhibition of mammalian ornithine decarboxylase in vivo by esters of (E)-2-(fluoromethyl)dehydroornithine, highlighting its potential application in cancer research (Mamont et al., 1986).
Pharmacokinetics and Bioavailability Studies
- Research on Serum Analysis : An HPLC method was described for the analysis of eflornithine, an ornithine decarboxylase inhibitor, in serum, supporting pharmacokinetic studies in AIDS patients (Cohen et al., 1989).
Maternal Phenylketonuria
- Clinical Application : A study examined sapropterin dihydrochloride's efficiency in metabolic control and phenylalanine tolerance during pregnancies in women with PKU, providing insights into maternal PKU management (Feillet et al., 2014).
Cancer Research
- Anti-Tumor Therapeutic Effects : Research explored the potentiation of the antitumor therapeutic effects of 1,3-bis(2-chloroethyl)-1-nitrosourea by alpha-difluoromethylornithine, an ornithine decarboxylase inhibitor, on intracerebral tumors (Marton et al., 1981).
Metabolism and Chelation Studies
- Metabolism in Humans : A study focused on the metabolism of triethylene tetramine dihydrochloride, used for Wilson's disease, analyzing its chelating activity and urinary excretion in healthy adults (Kodama et al., 1997).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,5-diamino-2-phenylpentanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c12-8-4-7-11(13,10(14)15)9-5-2-1-3-6-9;;/h1-3,5-6H,4,7-8,12-13H2,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHBTJJXADGZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCN)(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylornithine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



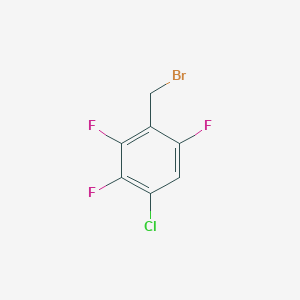

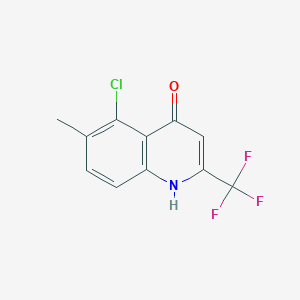

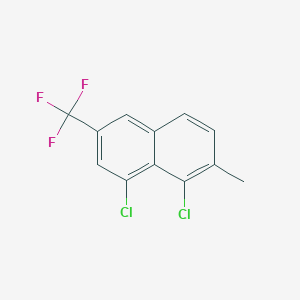
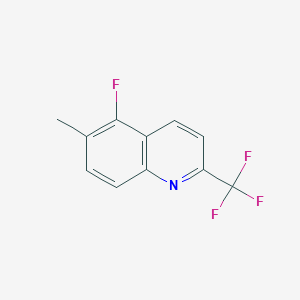
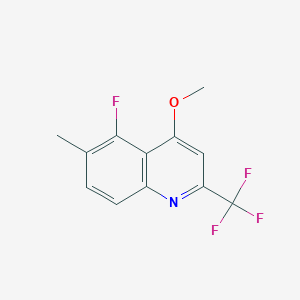

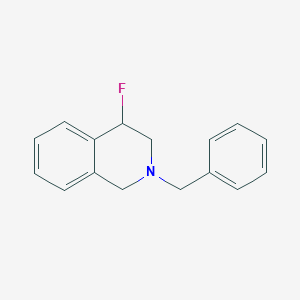
![4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B3042243.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide](/img/structure/B3042244.png)
![Ethyl 2-chloro-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3042245.png)
phosphonium bromide](/img/structure/B3042247.png)
